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Cat. No.: B1679809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Psammaplysene B, a bromotyrosine-derived alkaloid, has been identified from the marine

sponge Psammaplysilla sp. This technical guide provides a comprehensive overview of the

discovery, chemical properties, and biological evaluation of psammaplysene B, with a focus

on its role as an inhibitor of the FOXO1a nuclear export pathway. The information presented

herein is intended to serve as a valuable resource for researchers in natural product chemistry,

oncology, and drug discovery.

Discovery and Isolation
Psammaplysene B was first reported as a naturally occurring inhibitor of the Forkhead box

protein O1a (FOXO1a) nuclear export. Its discovery stemmed from a screening of a marine

natural product extract library aimed at identifying compounds that could counteract the effects

of PTEN deficiency in cells. The producing organism was identified as a marine sponge of the

genus Psammaplysilla, collected from the Indian Ocean.

While a detailed, step-by-step isolation protocol for psammaplysene B from the crude sponge

extract is not extensively documented in the initial discovery literature, a general methodology

for the extraction of bioactive metabolites from Psammaplysilla sp. has been described. This

process typically involves the extraction of the sponge tissue with organic solvents.
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General Experimental Protocol: Extraction of Bioactive
Metabolites from Psammaplysilla sp.
A general procedure for extracting metabolites from Psammaplysilla sp. involves the following

steps:

Sample Preparation: The sponge material is minced or homogenized.

Solvent Extraction: The prepared sponge tissue is subjected to extraction with a polar

organic solvent, such as methanol or a mixture of dichloromethane and methanol. This

process is often carried out over an extended period to ensure efficient extraction of the

secondary metabolites.

Filtration and Concentration: The resulting extract is filtered to remove solid debris, and the

solvent is subsequently removed under reduced pressure to yield a crude extract.

Fractionation and Purification: The crude extract is then subjected to various

chromatographic techniques, such as column chromatography over silica gel or reversed-

phase C18 material, followed by high-performance liquid chromatography (HPLC) to isolate

the pure compounds, including psammaplysene B.

Chemical Structure and Properties
The structure of psammaplysene B was elucidated through spectroscopic analysis and

confirmed by total synthesis. It is a dimeric bromotyrosine derivative, closely related in structure

to its congener, psammaplysene A.

Table 1: Chemical and Physical Properties of Psammaplysene B

Property Value

Molecular Formula C₂₁H₂₄Br₄N₄O₄

Molecular Weight 760.07 g/mol

General Class Bromotyrosine Alkaloid

Key Structural Features Dimeric structure, two brominated tyrosine units
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Biological Activity: Inhibition of FOXO1a Nuclear
Export
The primary biological activity attributed to psammaplysene B is the inhibition of FOXO1a

nuclear export. FOXO1a is a transcription factor that acts as a tumor suppressor by regulating

the expression of genes involved in cell cycle arrest and apoptosis. In many cancers, the

PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation of FOXO1a

and its subsequent export from the nucleus to the cytoplasm, thereby inactivating its tumor-

suppressive functions.

Psammaplysene B has been shown to counteract this process, promoting the nuclear

retention of FOXO1a. This activity suggests its potential as a therapeutic agent in cancers

characterized by a dysfunctional PTEN/PI3K/Akt pathway.

Quantitative Biological Activity Data
While identified as a potent inhibitor, specific quantitative data, such as the half-maximal

inhibitory concentration (IC50) for FOXO1a nuclear export inhibition by psammaplysene B, is

not readily available in the public domain. It has been noted to be slightly less potent than

psammaplysene A in this regard.

Table 2: Biological Activity of Psammaplysene B

Target Activity Quantitative Data (IC50)

FOXO1a Nuclear Export Inhibition Data not available

Experimental Protocols
FOXO1a Nuclear Export Inhibition Assay
A common method to assess the inhibition of FOXO1a nuclear export involves a high-content

screening assay using a cell line that stably expresses a fluorescently tagged FOXO1a protein

(e.g., FOXO1a-GFP).

Cell Culture: U2OS cells stably expressing FOXO1a-GFP are cultured in a suitable medium.
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Compound Treatment: Cells are treated with various concentrations of psammaplysene B
or a vehicle control (e.g., DMSO). Positive controls, such as the known PI3K inhibitor

wortmannin or the CRM1 inhibitor leptomycin B, are also included.

Incubation: The cells are incubated for a specific period to allow for the compound to exert its

effect on FOXO1a localization.

Imaging: The subcellular localization of FOXO1a-GFP is visualized using high-content

imaging systems. The nuclei are typically counterstained with a fluorescent DNA dye (e.g.,

Hoechst).

Image Analysis: Automated image analysis software is used to quantify the nuclear and

cytoplasmic fluorescence intensity of FOXO1a-GFP in individual cells. The ratio of nuclear to

cytoplasmic fluorescence is calculated to determine the extent of nuclear localization.

Data Analysis: The dose-response relationship is plotted, and the IC50 value is calculated as

the concentration of the compound that causes 50% of the maximal nuclear accumulation of

FOXO1a.

Total Synthesis of Psammaplysene B
The total synthesis of psammaplysene B has been achieved, providing a route to obtain the

compound for further biological studies and confirming its structure. A key final step in a

reported synthesis involves the removal of a protecting group.

Final Deprotection Step in the Total Synthesis of Psammaplysene B

The nosyl (Ns) protecting group is removed from a precursor molecule to yield

psammaplysene B. This is typically achieved by treating the Ns-protected precursor with a

nucleophile, such as thiophenol, in the presence of a base like cesium carbonate (Cs₂CO₃) in

an appropriate solvent (e.g., acetonitrile).

Visualizations
Logical Relationship of Psammaplysene B Discovery
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Caption: Workflow for the discovery of psammaplysene B.

Signaling Pathway of FOXO1a Regulation and
Psammaplysene B Intervention
Caption: Psammaplysene B inhibits the nuclear export of FOXO1a.

Conclusion
Psammaplysene B represents a promising marine-derived natural product with a specific

mechanism of action targeting the FOXO1a transcription factor pathway. Its ability to promote

the nuclear localization of FOXO1a highlights its potential for further investigation as a lead

compound in the development of novel anticancer therapies, particularly for tumors with

aberrant PI3K/Akt signaling. Further research is warranted to fully elucidate its potency,

selectivity, and in vivo efficacy. The development of a robust total synthesis will be crucial for

accessing sufficient quantities of psammaplysene B to support these future studies.

To cite this document: BenchChem. [Unveiling Psammaplysene B: A Technical Guide to its
Discovery and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679809#discovery-of-psammaplysene-b-from-
psammaplysilla-sp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1679809?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679809?utm_src=pdf-body
https://www.benchchem.com/product/b1679809?utm_src=pdf-body
https://www.benchchem.com/product/b1679809?utm_src=pdf-body
https://www.benchchem.com/product/b1679809?utm_src=pdf-body
https://www.benchchem.com/product/b1679809?utm_src=pdf-body
https://www.benchchem.com/product/b1679809#discovery-of-psammaplysene-b-from-psammaplysilla-sp
https://www.benchchem.com/product/b1679809#discovery-of-psammaplysene-b-from-psammaplysilla-sp
https://www.benchchem.com/product/b1679809#discovery-of-psammaplysene-b-from-psammaplysilla-sp
https://www.benchchem.com/product/b1679809#discovery-of-psammaplysene-b-from-psammaplysilla-sp
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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